carbamic acid;morpholine
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Overview
Description
It is an unstable compound that decomposes into ammonia and carbon dioxide at temperatures above -23°C . Morpholine, on the other hand, is a heterocyclic amine with the chemical formula C₄H₉NO. It is commonly used as a solvent and corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of carbamic acid morpholine involves the reaction of morpholine with carbon dioxide under controlled conditions. This reaction can be mediated by superbases such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of carbamates .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid morpholine undergoes various chemical reactions, including:
Oxidation: Carbamic acid can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert carbamic acid into amines.
Substitution: Substitution reactions involving carbamic acid can lead to the formation of carbamate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substituting agents: Alcohols and phenols for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and carbamate esters .
Scientific Research Applications
Carbamic acid morpholine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbamates and urea derivatives.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized as a corrosion inhibitor and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid morpholine involves the formation of carbamate intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of hydrogen bonds and covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur atoms in place of oxygen.
Carbonic acid: Similar structure but with two hydroxyl groups.
Uniqueness
Carbamic acid morpholine is unique due to its ability to form stable carbamate intermediates, which are useful in various chemical and biological applications. Its combination of carbamic acid and morpholine provides distinct properties that are not found in other similar compounds .
Properties
CAS No. |
14905-85-2 |
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Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
carbamic acid;morpholine |
InChI |
InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4) |
InChI Key |
ININOGTZHQOEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(=O)(N)O |
Origin of Product |
United States |
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